molecular formula C18H22N2O4S B3447578 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide

3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide

Cat. No. B3447578
M. Wt: 362.4 g/mol
InChI Key: MEJSKXMNTRRSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide (DEAB) is a chemical compound that belongs to the class of sulfonylureas. It has been widely used in scientific research for its ability to inhibit aldehyde dehydrogenase (ALDH) activity.

Mechanism of Action

3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide acts as a competitive inhibitor of ALDH, which is an enzyme responsible for the oxidation of aldehydes to carboxylic acids. ALDH plays a crucial role in detoxification and metabolism of endogenous and exogenous aldehydes. By inhibiting ALDH activity, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide leads to the accumulation of toxic aldehydes, which can induce cell death or differentiation.
Biochemical and Physiological Effects:
3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, the induction of cell death or differentiation, and the enrichment of stem cell populations. In cancer research, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been shown to selectively target CSCs, which are responsible for tumor initiation, maintenance, and recurrence. In stem cell research, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been used to enrich for HSCs and NSCs, which have important applications in regenerative medicine.

Advantages and Limitations for Lab Experiments

3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its specificity for ALDH inhibition, its ability to selectively target CSCs, and its use as a tool compound for drug development. However, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects, as well as the need for careful dosing and administration.

Future Directions

There are several future directions for 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide research, including the development of more potent and selective ALDH inhibitors, the identification of biomarkers for ALDH inhibition, and the application of 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide in combination with other drugs for cancer therapy. Additionally, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide can be used as a tool compound to study the role of ALDH inhibition in various physiological and pathological processes, including drug metabolism and toxicity, stem cell biology, and neurodegeneration.

Scientific Research Applications

3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been used in various scientific research applications, including cancer research, stem cell research, and drug development. In cancer research, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been shown to selectively target cancer stem cells (CSCs) by inhibiting ALDH activity, which plays a crucial role in the maintenance of CSCs. In stem cell research, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been used to inhibit ALDH activity in order to enrich for hematopoietic stem cells (HSCs) and neural stem cells (NSCs). In drug development, 3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide has been used as a tool compound to study the role of ALDH inhibition in drug metabolism and toxicity.

properties

IUPAC Name

3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-20(5-2)25(22,23)15-10-8-9-14(13-15)18(21)19-16-11-6-7-12-17(16)24-3/h6-13H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSKXMNTRRSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(diethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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